Bienvenue dans la boutique en ligne BenchChem!

(R)-Phenprocoumon

Enantioselective pharmacodynamics Vitamin K antagonism Coagulation

(R)-Phenprocoumon, also referred to as R(+)-phenprocoumon, is the less potent enantiomer of the 4-hydroxycoumarin anticoagulant phenprocoumon, administered clinically as a racemic mixture for long-term thromboembolic prophylaxis. While the racemate is a well-established vitamin K antagonist (VKA) inhibiting VKORC1, isolating the (R)-enantiomer enables precise stereochemical investigations into pharmacokinetic divergence , metabolic vulnerability , and pharmacodynamic off-target profiling that racemic studies inherently confound.

Molecular Formula C18H16O3
Molecular Weight 280.323
CAS No. 599-27-9
Cat. No. B583163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Phenprocoumon
CAS599-27-9
Synonyms(R)-4-Hydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one;  (R)-(+)-3-(α-Ethylbenzyl)-4-hydroxy-coumarin;  (+)-Phenprocoumon;  (R)-(+)-Phenprocoumon; 
Molecular FormulaC18H16O3
Molecular Weight280.323
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1
InChIKeyDQDAYGNAKTZFIW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Phenprocoumon (CAS 599-27-9): A Chirally Defined Vitamin K Antagonist for Anticoagulant Research & Development


(R)-Phenprocoumon, also referred to as R(+)-phenprocoumon, is the less potent enantiomer [1] of the 4-hydroxycoumarin anticoagulant phenprocoumon, administered clinically as a racemic mixture for long-term thromboembolic prophylaxis [2]. While the racemate is a well-established vitamin K antagonist (VKA) inhibiting VKORC1, isolating the (R)-enantiomer enables precise stereochemical investigations into pharmacokinetic divergence [1], metabolic vulnerability [3], and pharmacodynamic off-target profiling that racemic studies inherently confound.

Why (R)-Phenprocoumon Is Not Interchangeable with Racemic Phenprocoumon or Other VKAs


Substituting racemic phenprocoumon—or indeed other VKAs like warfarin or acenocoumarol—for chirally pure (R)-phenprocoumon in a research or clinical protocol introduces unquantifiable pharmacokinetic and pharmacodynamic variables. The enantiomers diverge by up to 5-fold in anticoagulant potency [1], exhibit opposing protein-binding profiles and elimination half-lives [2], and rely on distinct cytochrome P450 isoforms for metabolic clearance [3]. Even among VKAs, phenprocoumon’s uniquely muted dependence on the highly polymorphic CYP2C9 enzyme [3] means that data derived from warfarin or acenocoumarol systems cannot be extrapolated to (R)-phenprocoumon without experimental validation. The following evidence demonstrates precisely where (R)-phenprocoumon’s quantitative differentiation renders generic substitution scientifically untenable.

Quantitative Differentiation of (R)-Phenprocoumon Against Key Comparators: Evidence for Scientific Selection


Anticoagulant Potency Deficit vs. S(-)-Phenprocoumon Enantiomer in Human Subjects

In a direct head-to-head crossover study, (R)-phenprocoumon was 1.5- to 2.5-fold less potent than the S(-)-enantiomer at identical plasma concentrations, and the total anticoagulant effect per dose was 1.6 to 2.6 times lower for (R)-phenprocoumon. [1]

Enantioselective pharmacodynamics Vitamin K antagonism Coagulation

CYP2C9 Pharmacogenetic Vulnerability: (R)-Phenprocoumon Clearance Is Largely Spared by Loss-of-Function Alleles

Whereas S-phenprocoumon plasma clearance significantly declines with increasing CYP2C9*2 and *3 allele burden, no significant effect of these variants on (R)-phenprocoumon pharmacokinetic parameters was detected. The ratio of S- to R-phenprocoumon clearance dropped from a median of 0.95 in CYP2C9*1/*1 carriers to 0.65 in *3/*3 homozygotes (P < 0.001 for trend). [1] This contrasts sharply with warfarin, for which CYP2C9 genotype is the dominant pharmacokinetic determinant [2], and acenocoumarol, which shows intermediate dependence [3].

Pharmacogenomics CYP2C9 polymorphism Drug metabolism

Clinical INR Stability: Racemic Phenprocoumon vs. Warfarin in Self-Managed Anticoagulation

Although this comparison uses racemic phenprocoumon, the pharmacokinetic dominance of the (R)-enantiomer's longer half-life underpins the superior INR stability [1]. Patients on phenprocoumon spent significantly more time within the therapeutic INR range than those on warfarin: 74.0% vs. 70.2% (P = 0.008), with lower INR variance (median variance 0.29 vs. 0.35; P = 0.0004) [2]. In a separate LVAD cohort, the TTR advantage was even more pronounced: 64.9 ± 16.1% for phenprocoumon vs. 37.7 ± 21.8% for warfarin (P < 0.001) [3].

Therapeutic drug monitoring INR stability Anticoagulation quality

VKORC1 Inhibition Potency Relative to Other Vitamin K Antagonists

In a cell-based reporter assay, racemic phenprocoumon inhibits wild-type VKOR with an IC50 of 4.2 nM . The efficacy of wild-type VKOR inhibition ranks: acenocoumarol > phenprocoumon > warfarin > fluindione, with acenocoumarol being fivefold to eightfold more potent than phenprocoumon, warfarin, and fluindione [1]. As the (R)-enantiomer is less potent than the (S)-form, (R)-phenprocoumon occupies a distinct lower-potency reference point on this inhibition spectrum.

VKORC1 inhibition Enzyme kinetics Anticoagulant pharmacology

Stereoselective Elimination Half-Life and Protein Binding in Humans

Following discontinuation of long-term phenprocoumon therapy in a large patient cohort, the mean plasma elimination half-life for (R)-phenprocoumon was 156.5 ± 72.4 hours, compared to 123.7 ± 43.6 hours for S(-)-phenprocoumon [1]. In the same study, the unbound fraction (fu%) of (R)-phenprocoumon was 0.322% versus 0.198% for S(-)-phenprocoumon, confirming significantly lower plasma protein binding for the (R)-enantiomer [1]. In rats, the pattern was consistent: half-life 17.8 h for (R)- vs. 12.5 h for S(-) [2].

Pharmacokinetics Enantioselective elimination Plasma protein binding

Stereoselective Metabolism: Preponderance of (R)-Enantiomer Metabolites Indicating Alternative CYP-Independent Pathways

Following a single oral dose of racemic phenprocoumon, achiral-chiral LC/LC-MS/MS analysis revealed that the enantiomeric metabolite ratios for hydroxylated metabolites shifted over time, with an overall preponderance of the respective (R)-enantiomer forms [1]. Two novel monohydroxylated metabolites were formed highly stereoselectively without dependence on CYP2C9 genotype, indicating alternative metabolic routes that specifically process the (R)-configuration [1]. This contrasts with S-phenprocoumon, whose 7-hydroxylation is profoundly compromised (approximately 4-fold reduction) in CYP2C9*3/*3 individuals [2].

Drug metabolism Chiral discrimination CYP450

Highest-Value Application Scenarios for (R)-Phenprocoumon Based on Documented Evidence


Pharmacogenetic Control Compound for CYP2C9 Polymorphism Studies

Because (R)-phenprocoumon clearance is statistically unaffected by CYP2C9*2 or *3 variant alleles [1], it serves as an ideal negative control enantiomer in pharmacogenetic cohort studies. Researchers can use (R)-phenprocoumon to establish a genotype-independent pharmacokinetic baseline within each subject, against which the genotype-sensitive behavior of S-phenprocoumon, warfarin, or acenocoumarol can be internally calibrated.

Chiral Reference Standard for Enantioselective Bioanalytical Method Development

Validated achiral-chiral LC/LC-MS/MS methods confirm that phenprocoumon hydroxylated metabolites exhibit near-complete chiral discrimination [2]. Chirally pure (R)-phenprocoumon is an essential reference material for calibrating these assays and quantifying enantiomeric ratios in biological matrices, which is a regulatory expectation for chiral drug bioequivalence and pharmacokinetic studies.

In Vivo Pharmacokinetic Modeling of Low-Clearance, Long-Half-Life Enantiomers

With a human elimination half-life of 156.5 hours and a free fraction of 0.322% [3], (R)-phenprocoumon is one of the longest-lived chiral VKA enantiomers available. It is uniquely suited for physiologically based pharmacokinetic (PBPK) model validation where extended terminal elimination phases require accurate parameterization with enantiomerically pure input data.

VKORC1 Structure-Activity Relationship (SAR) Profiling

The less potent VKORC1 inhibition profile of (R)-phenprocoumon [4] relative to the S-enantiomer provides a structurally matched, lower-activity comparator for SAR studies. This enables researchers to correlate specific stereochemical features with inhibitory potency against wild-type and warfarin-resistant VKORC1 mutants.

Quote Request

Request a Quote for (R)-Phenprocoumon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.